Bienvenue dans la boutique en ligne BenchChem!

(2R,5S)-2,3,5-trimethylimidazolidin-4-one

Enantioselective catalysis Henry reaction Chiral ligand design

(2R,5S)-2,3,5-Trimethylimidazolidin-4-one (CAS 834862-76-9) is a chiral, non-racemic imidazolidin-4-one derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound belongs to a class of five-membered N-heterocycles that serve as versatile chiral building blocks, ligands for enantioselective metal catalysis, and organocatalyst precursors.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 834862-76-9
Cat. No. B3286971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-2,3,5-trimethylimidazolidin-4-one
CAS834862-76-9
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(N1)C)C
InChIInChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5+/m0/s1
InChIKeyZXYYONQPJNODIJ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: (2R,5S)-2,3,5-Trimethylimidazolidin-4-one (CAS 834862-76-9) – Scope and Structural Identity


(2R,5S)-2,3,5-Trimethylimidazolidin-4-one (CAS 834862-76-9) is a chiral, non-racemic imidazolidin-4-one derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . The compound belongs to a class of five-membered N-heterocycles that serve as versatile chiral building blocks, ligands for enantioselective metal catalysis, and organocatalyst precursors [1]. Its (2R,5S) configuration defines an anti relationship between the C2 and C5 substituents, a stereochemical feature that fundamentally distinguishes its catalytic and molecular recognition properties from its (2S,5S) syn diastereomer and from achiral 2,2-dialkyl analogs [1].

Why Generic Imidazolidin-4-one Substitution Fails for (2R,5S)-2,3,5-Trimethylimidazolidin-4-one


Substituting (2R,5S)-2,3,5-trimethylimidazolidin-4-one with a different imidazolidin-4-one stereoisomer or a non-chiral analog is not a functionally neutral decision. The relative configuration of the C2 and C5 stereocenters directly controls the enantioselectivity of catalytic reactions: the anti (2R,5S) arrangement yields enantiomeric excesses (ee) of 91–96% in copper(II)-catalyzed Henry (nitroaldol) reactions, while the syn (2S,5S) arrangement drops ee to 25–27% under identical conditions [1]. Furthermore, the imidazolidin-4-one scaffold itself provides a dramatic enantioselectivity enhancement over the unsaturated imidazol-5-one counterpart (19% ee → 92% ee) [2]. The N3-methyl substitution pattern, combined with the absence of a gem-dimethyl group at C2, creates a steric and electronic environment distinct from both MacMillan-type catalysts and simple 2,2,5-trimethyl analogs [3]. Generic substitution therefore introduces substantial risk of catalytic failure or mischaracterized biological stability profiles.

Quantitative Differentiation Evidence for (2R,5S)-2,3,5-Trimethylimidazolidin-4-one


Anti vs. Syn Configuration: Enantioselectivity Differential of 66–71 Percentage Points in Asymmetric Henry Reactions

Copper(II) complexes of imidazolidin-4-one ligands display a striking dependence of enantioselectivity on the relative configuration of the C2 and C5 stereocenters. Ligands with the anti arrangement, corresponding to the (2R,5S) configuration, afford nitroaldol products in 91–96% enantiomeric excess (ee). Under the same reaction conditions, the syn-configured (2S,5S) ligands produce only 25–27% ee [1]. This ~66–71 percentage-point differential establishes the anti configuration as a prerequisite for useful catalytic enantioselectivity in this transformation.

Enantioselective catalysis Henry reaction Chiral ligand design

Imidazolidin-4-one Scaffold: 73 Percentage-Point Enantioselectivity Gain Over Imidazol-5-one Analogs

Transformation of the 4,5-dihydro-1H-imidazol-5-one ring system to the saturated imidazolidin-4-one scaffold produces a fundamental enhancement in catalyst enantioselectivity from 19% ee to 92% ee, an improvement of 73 percentage points [1]. This scaffold-level effect is attributed to increased conformational rigidity and altered electronic properties at the coordinating nitrogen atoms. The target compound (2R,5S)-2,3,5-trimethylimidazolidin-4-one inherits this fully saturated scaffold advantage.

Catalyst scaffold optimization Enantioselectivity Heterocyclic ligand design

Diastereomer-Dependent Catalytic Scope: Friedel–Crafts Alkylation Activity Restricted to the (2S,5S) Syn Isomer

In a study of N-methyl imidazolidin-4-one organocatalysts bearing a tert-butyl substituent at C5, both the (2R,5S)-anti and (2S,5S)-syn diastereomers delivered 93% ee in the asymmetric Henry reaction when used as copper(II) complex ligands [1]. However, when evaluated as organocatalysts for the asymmetric Friedel–Crafts alkylation of 1-benzylpyrrole with cinnamaldehyde, the (2S,5S)-syn isomer exhibited very low catalytic activity [1]. This demonstrates that the two diastereomers are not interchangeable: each possesses a distinct catalytic scope, and the (2R,5S) isomer is specifically allocated to metal-complex-mediated pathways rather than direct organocatalytic activation.

Organocatalysis Friedel–Crafts alkylation Diastereomer specificity

Intrinsic Chemical and Metabolic Stability of the Imidazolidin-4-one Core: Half-lives of 9–30 Days at Physiological pH

Imidazolidin-4-one derivatives demonstrate exceptional hydrolytic stability under physiologically relevant conditions. Studies on primaquine-derived imidazolidin-4-ones show that these compounds are stable both in human plasma and in pH 7.4 buffer, with half-lives ranging from 9 to 30 days at 37 °C [1]. In contrast, the corresponding α-aminoamide precursors undergo more rapid hydrolysis. This stability profile, attributed to the cyclic imidazolidin-4-one core structure, is directly relevant to the target compound, which shares the identical core scaffold.

Prodrug design Metabolic stability Imidazolidin-4-one hydrolysis

Synthetic Accessibility: Microwave-Accelerated Solvent-Free Protocol with Six-Fold Rate Enhancement

A solvent-free synthetic method for substituted imidazolidin-4-ones has been developed and validated under both classical thermal and microwave-assisted conditions. Under microwave irradiation, the reaction proceeds with a six-fold acceleration compared to classical thermal conditions, while maintaining good to excellent yields [1]. This method is directly applicable to the preparation of (2R,5S)-2,3,5-trimethylimidazolidin-4-one, offering a scalable and environmentally benign synthetic route.

Green chemistry Microwave-assisted synthesis Process intensification

Validated Application Scenarios for (2R,5S)-2,3,5-Trimethylimidazolidin-4-one


Enantioselective Henry (Nitroaldol) Reaction via Cu(II) Complex Catalysis

The (2R,5S) anti configuration delivers 91–96% ee in copper(II)-catalyzed asymmetric Henry reactions, a 66–71 percentage-point advantage over the syn-configured (2S,5S) isomer (25–27% ee) [1]. This makes the compound suitable as a chiral ligand precursor for the synthesis of enantiomerically enriched β-nitroalcohols, which are key intermediates in pharmaceutical and natural product synthesis.

Chiral Building Block for Imidazolidin-4-one-Containing Ligand Libraries

The (2R,5S) configuration combined with the N3-methyl substitution pattern provides a distinct steric environment at the metal coordination site compared to MacMillan-type catalysts (which feature gem-dimethyl at C2 and a benzyl group at C5) [2]. The compound can serve as a modular core for constructing diverse chiral ligand libraries where varying the C2 and C5 substituents enables fine-tuning of catalytic enantioselectivity and substrate scope.

Prodrug Scaffold Requiring Extended Hydrolytic Stability

Imidazolidin-4-one derivatives exhibit half-lives of 9–30 days in human plasma and pH 7.4 buffer at 37 °C [3]. The target compound, as a minimally substituted imidazolidin-4-one, provides a core scaffold for designing prodrugs or bioconjugates that require controlled, slow-release hydrolysis kinetics, where the stability of the imidazolidin-4-one ring prevents premature activation compared to more labile acyclic aminoamide precursors.

Green Chemistry Synthesis via Microwave-Accelerated Solvent-Free Protocol

The compound can be prepared using a solvent-free microwave-assisted method that achieves a six-fold reaction acceleration over classical thermal conditions [4]. This protocol supports sustainable chemistry initiatives by eliminating organic solvents and reducing energy input, making it attractive for both academic laboratories and industrial process development groups seeking environmentally benign synthetic routes to chiral imidazolidin-4-ones.

Quote Request

Request a Quote for (2R,5S)-2,3,5-trimethylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.